molecular formula C26H24ClN3O2S B2941884 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1189704-90-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No.: B2941884
CAS No.: 1189704-90-2
M. Wt: 478.01
InChI Key: MVDZCAMOMPBSDT-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a thiazolopyridine core with a phenoxybenzamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.

    Amidation: The phenoxybenzamide moiety is introduced via an amidation reaction, where the thiazolopyridine derivative reacts with 3-phenoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the phenoxybenzamide moiety, resulting in amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group typically yields benzaldehyde, while reduction of the carbonyl group in the phenoxybenzamide moiety produces the corresponding alcohol.

Scientific Research Applications

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related bioactive molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects that contribute to its therapeutic potential. For example, it might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride
  • N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-[(4-chlorophenyl)sulfonyl]propanamide hydrochloride

Uniqueness

Compared to similar compounds, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is unique due to its specific combination of a thiazolopyridine core and a phenoxybenzamide moiety. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S.ClH/c30-25(20-10-7-13-22(16-20)31-21-11-5-2-6-12-21)28-26-27-23-14-15-29(18-24(23)32-26)17-19-8-3-1-4-9-19;/h1-13,16H,14-15,17-18H2,(H,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZCAMOMPBSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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